

Preclinical Pharmacology of the Selective GPR40 Agonist BMS-986118: A Technical Guide

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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B10837493

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Introduction

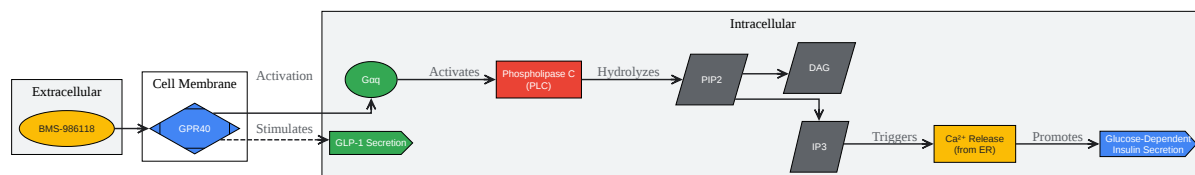
BMS-986118 is a potent and selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 has emerged as a promising therapeutic target for type 2 diabetes due to its role in promoting glucose-dependent insulin secretion from pancreatic β -cells.[3][4] **BMS-986118** distinguishes itself through a dual mechanism of action, stimulating not only glucose-dependent insulin secretion but also the release of the incretin hormone glucagon-like peptide-1 (GLP-1).[1][5][6] This dual action offers the potential for robust glycemic control. This technical guide provides a comprehensive overview of the preclinical pharmacology of **BMS-986118**, including its in vitro and in vivo activity, pharmacokinetic profile, and the experimental methodologies used for its characterization.

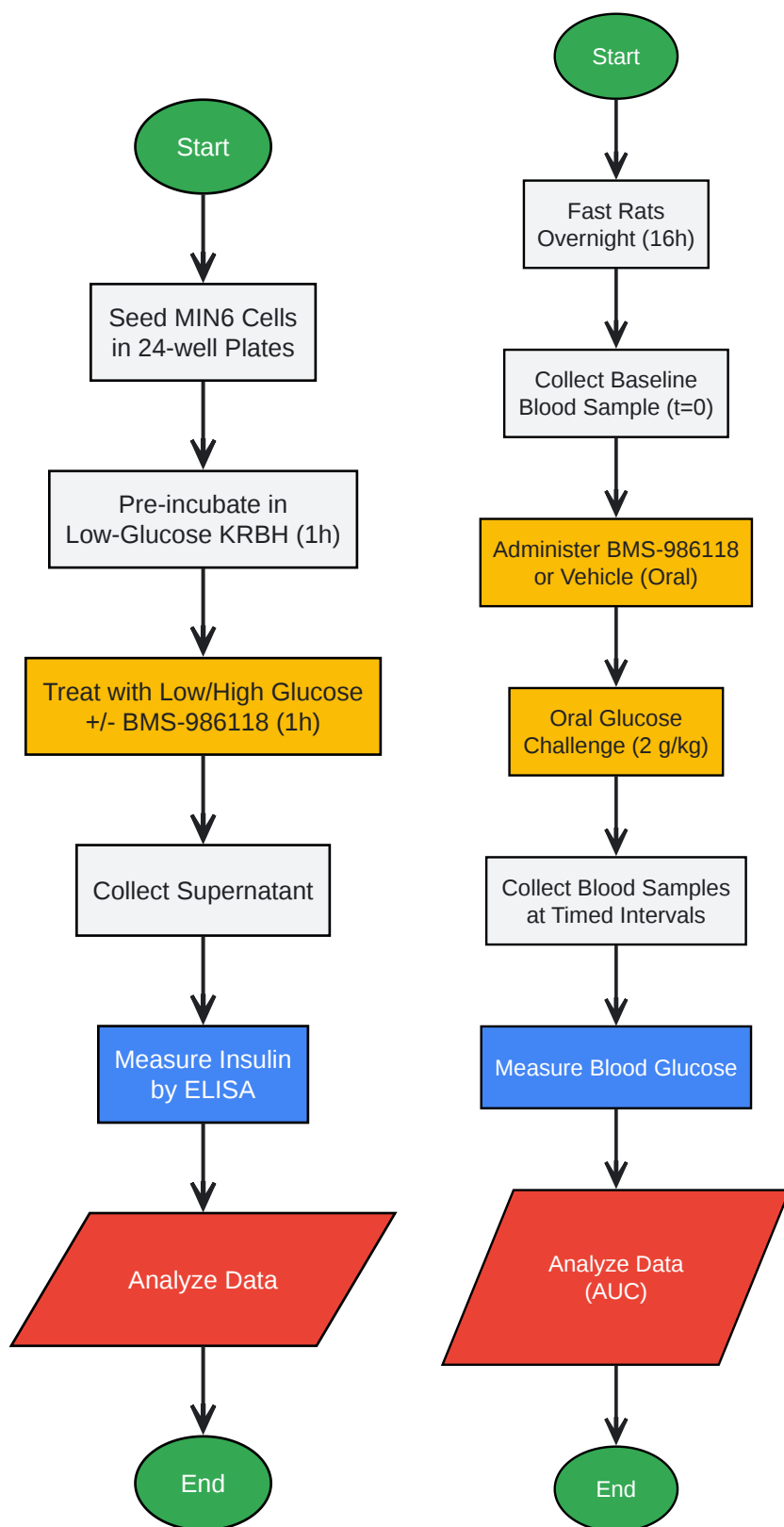
Mechanism of Action

BMS-986118 acts as a full agonist at the GPR40 receptor.[5] GPR40 is primarily coupled to the $G\alpha_q$ signaling pathway.[7] Upon activation by **BMS-986118**, $G\alpha_q$ stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade results in an increase in intracellular calcium levels, which is a key trigger for insulin granule exocytosis from pancreatic β -cells.[3][7] This process is glucose-dependent, meaning that insulin secretion is amplified only in the presence of elevated glucose levels, which minimizes the risk of hypoglycemia.[7]

In addition to its effects on insulin secretion, **BMS-986118** also promotes the secretion of GLP-1 from enteroendocrine L-cells.[5] GLP-1 further enhances glucose-stimulated insulin secretion, inhibits glucagon release, and has beneficial effects on satiety and gastric emptying.
[7]

Signaling Pathway of BMS-986118 at GPR40





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